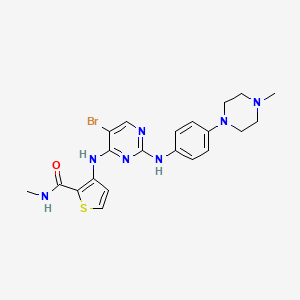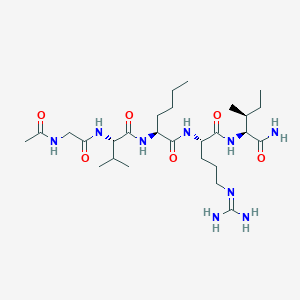
Ac-Gly-Val-Nle-Arg-Ile-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Gly-Val-Nle-Arg-Ile-NH2, also known as PTD2, is a peptide composed of five amino acids: glycine, valine, norleucine, arginine, and isoleucine. This compound is a potent and selective inhibitor of WHSC1, a histone methyltransferase enzyme. WHSC1 is involved in the regulation of gene expression through histone modification, making PTD2 a valuable tool in epigenetic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Val-Nle-Arg-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for norleucine, arginine, and isoleucine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Gly-Val-Nle-Arg-Ile-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acid derivatives and coupling reagents such as HBTU or DIC
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
Ac-Gly-Val-Nle-Arg-Ile-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of WHSC1 in gene regulation and epigenetics.
Medicine: Potential therapeutic agent for diseases involving dysregulated gene expression, such as cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Ac-Gly-Val-Nle-Arg-Ile-NH2 exerts its effects by inhibiting the activity of WHSC1. WHSC1 is a histone methyltransferase that adds methyl groups to histone proteins, leading to changes in gene expression. By binding to WHSC1, this compound prevents the enzyme from modifying histones, thereby altering gene expression patterns. This inhibition can affect various cellular pathways and processes, including cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Gly-Val-Nle-Arg-Ile-NH2: Selective WHSC1 inhibitor.
Ac-Gly-Val-Nle-Arg-Ile-OH: Similar structure but lacks the amide group at the C-terminus.
Ac-Gly-Val-Nle-Arg-Ile-OMe: Contains a methoxy group at the C-terminus instead of an amide
Uniqueness
This compound is unique due to its high selectivity and potency as a WHSC1 inhibitor. Its specific amino acid sequence and structural features confer micromolar affinity towards WHSC1, making it a valuable tool for studying the enzyme’s role in gene regulation and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H51N9O6 |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1 |
InChI-Schlüssel |
HFTWJOGNIDLGNZ-ITJSPEIASA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |
Kanonische SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


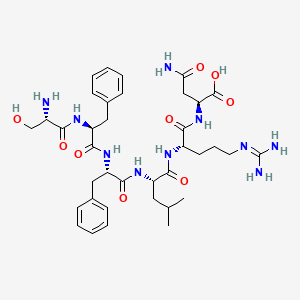
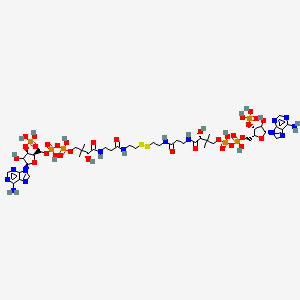
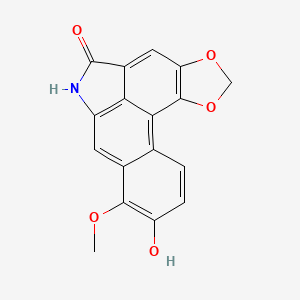
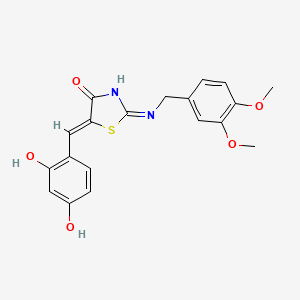

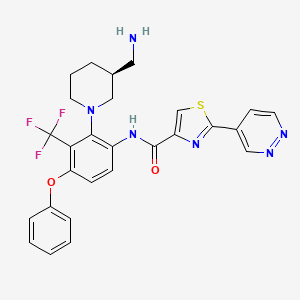
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

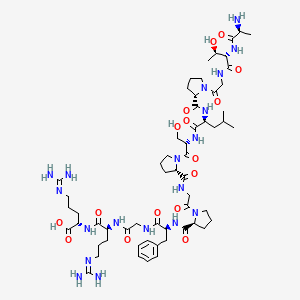

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
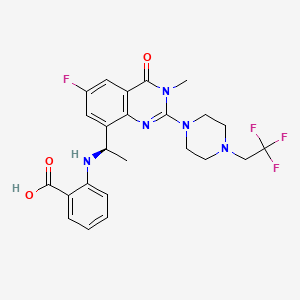
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
